molecular formula C15H11F3N4O5S B609429 Navocaftor CAS No. 2159103-66-7

Navocaftor

Cat. No. B609429
CAS RN: 2159103-66-7
M. Wt: 416.33
InChI Key: WOXOLLSAICIZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Navocaftor, also known as GLPG 3067 or ABBV-3067, is a protein modulator for the cystic fibrosis transmembrane regulator (CFTR) . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

Navocaftor has a molecular formula of C15H11F3N4O5S and a molecular weight of 416.33 . The exact mass is 416.04 . The chemical structure can be represented by the SMILES string: OCC1=NN=C(C2=NC=C(S(=O)(C3=CC=C(OC(F)(F)F)C=C3)=O)C=C2N)O1 .


Physical And Chemical Properties Analysis

Navocaftor is a solid substance with a light yellow to yellow appearance . It is insoluble or slightly soluble in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

  • Drug and Gene Delivery to the Eye : Research on drug and gene delivery to the posterior segment of the eye has been explored, discussing strategies for bypassing ocular barriers using novel materials and nanoparticulate delivery systems (Rowe-Rendleman et al., 2014). This could be relevant to Navocaftor if it were to be used in ophthalmic applications.

  • Tezacaftor/Ivacaftor in Cystic Fibrosis : A study on the combination of tezacaftor and ivacaftor in cystic fibrosis patients reveals the efficacy of these drugs in improving CFTR function. This might be analogous to how Navocaftor functions in certain diseases (Donaldson et al., 2018).

  • CFTR Modulator Therapy Impact : Research on the broad impacts of starting elexacaftor/tezacaftor/ivacaftor in the US population with cystic fibrosis discusses important health outcomes and clinical care priorities (Nichols et al., 2021). Similar impacts might be expected from Navocaftor in similar contexts.

  • Long-term Efficacy of CFTR Modulators : A study on the long-term safety and efficacy of tezacaftor-ivacaftor in cystic fibrosis patients provides insights into the prolonged benefits of CFTR modulators, which could be relevant for Navocaftor (Flume et al., 2021).

Mechanism of Action

Navocaftor acts as a cystic fibrosis transmembrane regulator (CFTR) modulator . It helps the CFTR protein function closer to normal, which is crucial for patients with cystic fibrosis who have specific genetic mutations .

Safety and Hazards

Navocaftor is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures should be taken, such as rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

Future Directions

Navocaftor is currently being studied for its safety and effectiveness in combination with other CFTR modulators like Galicaftor and ABBV-576 for the treatment of cystic fibrosis . These studies aim to assess the pharmacokinetics of the combination therapy and its potential for CYP3A induction in healthy volunteers .

properties

IUPAC Name

[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXOLLSAICIZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Navocaftor

CAS RN

2159103-66-7
Record name Navocaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAVOCAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.